molecular formula C20H24N2O2 B11171121 N-(2-ethyl-6-methylphenyl)-3-[(2-methylpropanoyl)amino]benzamide

N-(2-ethyl-6-methylphenyl)-3-[(2-methylpropanoyl)amino]benzamide

Cat. No.: B11171121
M. Wt: 324.4 g/mol
InChI Key: HACBMVSQJYCBKE-UHFFFAOYSA-N
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Description

N-(2-ETHYL-6-METHYLPHENYL)-3-(2-METHYLPROPANAMIDO)BENZAMIDE is a complex organic compound with significant applications in various fields. This compound is characterized by its unique molecular structure, which includes an ethyl and methyl group attached to a phenyl ring, and a methylpropanamido group attached to a benzamide core. Its chemical properties make it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ETHYL-6-METHYLPHENYL)-3-(2-METHYLPROPANAMIDO)BENZAMIDE typically involves multiple steps. One common method includes the reaction of 2-ethyl-6-methylphenylamine with 3-(2-methylpropanamido)benzoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of solvents such as dichloromethane or tetrahydrofuran can enhance the solubility of the reactants and improve the yield of the desired product. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-ETHYL-6-METHYLPHENYL)-3-(2-METHYLPROPANAMIDO)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the amide group can be replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halides, alkoxides.

Scientific Research Applications

N-(2-ETHYL-6-METHYLPHENYL)-3-(2-METHYLPROPANAMIDO)BENZAMIDE has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its role in the development of new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the production of agrochemicals, such as herbicides and pesticides.

Mechanism of Action

The mechanism of action of N-(2-ETHYL-6-METHYLPHENYL)-3-(2-METHYLPROPANAMIDO)BENZAMIDE involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-ETHYL-6-METHYL-2-CHLOROACETANILIDE: Similar in structure but contains a chloro group instead of the amido group.

    2-ETHYL-6-METHYLPYRAZINE: Contains a pyrazine ring instead of the benzamide core.

Uniqueness

N-(2-ETHYL-6-METHYLPHENYL)-3-(2-METHYLPROPANAMIDO)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H24N2O2

Molecular Weight

324.4 g/mol

IUPAC Name

N-(2-ethyl-6-methylphenyl)-3-(2-methylpropanoylamino)benzamide

InChI

InChI=1S/C20H24N2O2/c1-5-15-9-6-8-14(4)18(15)22-20(24)16-10-7-11-17(12-16)21-19(23)13(2)3/h6-13H,5H2,1-4H3,(H,21,23)(H,22,24)

InChI Key

HACBMVSQJYCBKE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C2=CC(=CC=C2)NC(=O)C(C)C)C

Origin of Product

United States

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